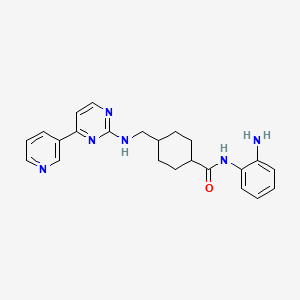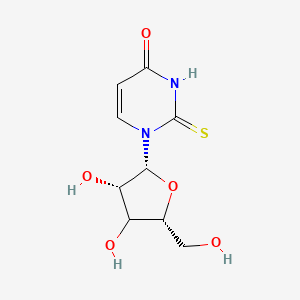
Hdac1-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac1-IN-6 is a compound that acts as an inhibitor of histone deacetylase 1 (HDAC1). Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of HDAC1 have gained significant attention due to their potential therapeutic applications in cancer and other diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hdac1-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The specific synthetic route and reaction conditions can vary, but generally involve:
Formation of Intermediates: This step may involve the use of reagents such as amines, acids, and protecting groups to form the necessary intermediates.
Coupling Reactions: The intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification methods suitable for industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Hdac1-IN-6 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under basic conditions.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Hdac1-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC1 in various chemical processes.
Biology: Employed in research to understand the epigenetic regulation of gene expression.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, as HDAC1 inhibitors can induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC1.
Mecanismo De Acción
Hdac1-IN-6 exerts its effects by inhibiting the activity of HDAC1. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets and pathways involved include:
Histone Proteins: this compound binds to HDAC1, preventing it from deacetylating histone proteins.
Gene Expression Pathways: The inhibition of HDAC1 leads to the activation of various genes involved in cell cycle regulation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
Hdac1-IN-6 can be compared with other HDAC1 inhibitors, such as:
Vorinostat: Another HDAC inhibitor used in cancer therapy.
Romidepsin: A cyclic peptide that inhibits HDAC1 and is used in the treatment of cutaneous T-cell lymphoma.
Panobinostat: A pan-HDAC inhibitor with activity against multiple HDAC isoforms.
Uniqueness
This compound is unique in its specific inhibition of HDAC1, making it a valuable tool for studying the specific roles of HDAC1 in various biological processes and for developing targeted therapies.
Conclusion
This compound is a potent HDAC1 inhibitor with significant potential in scientific research and therapeutic applications. Its synthesis involves multiple steps, and it can undergo various chemical reactions. This compound is used in chemistry, biology, medicine, and industry, and its mechanism of action involves the inhibition of HDAC1, leading to increased gene expression. Compared to other similar compounds, this compound is unique in its specific targeting of HDAC1, making it a valuable compound for research and therapeutic development.
Propiedades
Fórmula molecular |
C23H26N6O |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H26N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-6,11-13,15-17H,7-10,14,24H2,(H,28,30)(H,26,27,29) |
Clave InChI |
XCOARDHCKJCMDA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CNC2=NC=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)




![Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B12372208.png)




![N-(tert-butoxycarbonyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B12372227.png)



